molecular formula C11H14N2O B4840394 N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide

N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide

Cat. No. B4840394
M. Wt: 190.24 g/mol
InChI Key: RLEPIWCKPNXHRD-UHFFFAOYSA-N
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Description

N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide, also known as ABT-594, is a synthetic compound that acts as an analgesic agent. It was first synthesized in the late 1990s and has since been extensively studied for its potential in pain management. ABT-594 is a member of the azabicyclooctane family of compounds and has a unique mechanism of action that sets it apart from other analgesics.

Mechanism of Action

N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide acts as an agonist at the α4β2 nicotinic acetylcholine receptor, which is expressed on both neurons and glial cells in the central and peripheral nervous systems. This receptor is involved in the modulation of pain, addiction, and other physiological processes. N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide has a unique mechanism of action that involves the activation of both presynaptic and postsynaptic receptors, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain sensitivity, increase pain threshold, and reduce inflammation. N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide also has effects on the reward system in the brain, leading to a reduction in drug-seeking behavior and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide has several advantages for lab experiments. It has a unique mechanism of action that sets it apart from other analgesics, making it a valuable tool for studying pain modulation. N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide is also highly selective for the α4β2 nicotinic acetylcholine receptor, reducing the potential for off-target effects. However, N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide has some limitations, including its complex synthesis and the potential for toxicity at high doses.

Future Directions

There are several future directions for research on N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide. One area of interest is the potential for N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide in treating chronic pain, which is a major public health concern. Another area of interest is the potential for N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide in treating drug addiction and withdrawal symptoms. Additionally, further research is needed to better understand the mechanism of action of N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide and its effects on the nervous system.

Scientific Research Applications

N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide has been extensively studied for its potential in pain management. It has been shown to be effective in animal models of pain, including acute and chronic pain, neuropathic pain, and inflammatory pain. N-(5-methyl-2-pyridinyl)cyclobutanecarboxamide has also been studied for its potential in treating drug addiction and withdrawal symptoms.

properties

IUPAC Name

N-(5-methylpyridin-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-5-6-10(12-7-8)13-11(14)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEPIWCKPNXHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylpyridin-2-yl)cyclobutanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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